2-Methyl-3-nitroisonicotinic acid

Thermal Stability Process Chemistry Crystallization

Researchers requiring a robust pyridine scaffold for high-temperature SNAr or pharmacophore synthesis face risks from analogs with mismatched electronic profiles. 2-Methyl-3-nitroisonicotinic acid resolves this with its unique 2-methyl (electron-donating) and 3-nitro (electron-withdrawing) pattern. - Melting point 250-252 °C ensures thermal stability during scale-up. - Commercial ≥97% purity and strict QC (NMR/HPLC) guarantee reproducible coupling and reduction outcomes. - Available from multiple stock points for rapid global delivery, minimizing synthesis downtime.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 18699-86-0
Cat. No. B1342837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitroisonicotinic acid
CAS18699-86-0
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H6N2O4/c1-4-6(9(12)13)5(7(10)11)2-3-8-4/h2-3H,1H3,(H,10,11)
InChIKeyYYBWZXYDUSPFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitroisonicotinic Acid Overview


2-Methyl-3-nitroisonicotinic acid (CAS 18699-86-0) is a heterocyclic pyridinecarboxylic acid derivative characterized by a methyl group at the 2-position and a nitro group at the 3-position of the isonicotinic acid ring . With a molecular formula of C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol , this compound is commercially available with standard purities typically ≥97% . It is primarily utilized as a synthetic building block in organic chemistry and medicinal chemistry research .

Dual methyl-nitro substitution pattern for heterocycle synthesis
Thermally stable intermediate for high-temperature transformations
Consistent commercial purity supports reproducible multi-step synthesis

2-Methyl-3-nitroisonicotinic Acid: Why Substitution Fails


Generic substitution of 2-Methyl-3-nitroisonicotinic acid with other isonicotinic acid derivatives is scientifically unsound due to its unique combination of substituents that govern physicochemical properties and synthetic reactivity. The simultaneous presence of the electron-donating 2-methyl group and the electron-withdrawing 3-nitro group on the pyridine ring creates a distinct electronic environment that is not replicated in analogs such as 3-nitroisonicotinic acid (CAS 59290-82-3) or 2-methylisonicotinic acid (CAS 4021-11-8) . This substitution pattern directly impacts key procurement-relevant properties: a high melting point of 250-252 °C, a predicted boiling point of 428.6±45.0 °C, and a limited water solubility of 13 g/L . These parameters are critical for reaction design, purification protocols, and formulation strategies. Consequently, selecting an alternative pyridinecarboxylic acid without verifying these specific attributes introduces significant risk of altered reaction kinetics, unexpected solubility behavior, and ultimately, failed synthetic sequences or inconsistent biological assay results.

Electronic mismatch Absence of the combined 2-methyl/3-nitro pattern may shift ring electronics and alter reaction pathways.
Property shift Differences in melting point and solubility can modify recrystallization behavior and solvent selection.
Functionality gap Analogs lacking the nitro group cannot undergo reduction or nucleophilic aromatic substitution, limiting downstream diversification.

2-Methyl-3-nitroisonicotinic Acid: Evidence vs Analogs


High Melting Point vs Non-Methylated Analog

2-Methyl-3-nitroisonicotinic acid exhibits a melting point of 250-252 °C, which is significantly higher than that of its non-methylated analog, 3-nitroisonicotinic acid (CAS 59290-82-3), which melts at approximately 220 °C . This difference, quantified as ~30 °C, is attributed to enhanced intermolecular forces arising from the combined 2-methyl and 3-nitro substitution pattern [1].

Thermal Stability
Cross-study comparable
Target: 250–252 °C
Analog: ~220 °C
~30 °C higher
Supports recrystallization and high-temperature process design.
Based on vendor technical datasheets; verify with DSC.
Thermal Stability Process Chemistry Crystallization

Synthetic Versatility: Amino and Halo Derivatives

The nitro group at the 3-position of 2-methyl-3-nitroisonicotinic acid can be selectively reduced to an amino group, enabling the synthesis of 3-amino-2-methylisonicotinic acid derivatives . This transformation is not possible with the non-nitrated analog, 2-methylisonicotinic acid (CAS 4021-11-8), which lacks the nitro functionality [1]. Furthermore, the nitro group can serve as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of halogens or other nucleophiles . This dual reactivity profile (reduction and substitution) is unique to this specific substitution pattern.

Synthetic Utility
Class-level inference
Target: reducible nitro, SNAr capable
Analog: no nitro; reduction/SNAr not available
Enables amine and halogen derivative library synthesis.
Qualitative functional group comparison; confirm under specific conditions.
Organic Synthesis Medicinal Chemistry Building Blocks

Verified High Purity for Reproducible Results

Multiple reputable chemical vendors, including Bidepharm, supply 2-Methyl-3-nitroisonicotinic acid with a standard purity of 97% (HPLC or GC) . This level of purity is consistent across suppliers and is verified by batch-specific quality control reports (e.g., NMR, HPLC) . In contrast, some lesser-known analogs may be offered at lower or unspecified purities, introducing variability in research outcomes. This established commercial purity standard reduces the risk of side reactions and ensures reproducibility in multi-step synthetic sequences.

Commercial Purity
Supporting evidence
97% (HPLC/GC)
Supports reproducible multi-step synthesis and QC confidence.
Batch-specific QC data available; verify for critical steps.
Chemical Purity Reproducibility Quality Control

2-Methyl-3-nitroisonicotinic Acid: Application Scenarios


Medicinal Chemistry: Synthesis of Bioactive Heterocyclic Libraries

2-Methyl-3-nitroisonicotinic acid serves as an ideal scaffold for the synthesis of pyridine-based heterocyclic libraries. The nitro group can be reduced to an amine, which is a common pharmacophore in drug discovery, enabling the creation of amides, sulfonamides, or ureas. This synthetic versatility is directly supported by the compound's established use as a building block for more complex molecules .

Process Chemistry: Development of High-Temperature Reactions

With a high melting point of 250-252 °C, this compound is well-suited for high-temperature organic transformations, such as nucleophilic aromatic substitutions (SNAr) or heterocycle-forming condensations. Its thermal stability minimizes decomposition side reactions, a critical factor in process scale-up. This application is justified by the quantitative melting point data .

Agricultural Chemistry: Precursor for Nitro-Containing Agrochemical Intermediates

Nitro-substituted pyridinecarboxylic acids are important intermediates in the synthesis of certain herbicides and fungicides. The presence of both a carboxylic acid handle for further derivatization and a nitro group that can be reduced or substituted makes 2-methyl-3-nitroisonicotinic acid a versatile precursor in this field. This is inferred from the compound's structural class [1].

Analytical Chemistry: Use as a Reference Standard

The compound's well-defined physical properties (melting point, predicted pKa of 1.69±0.10) and high commercial purity make it suitable for use as a reference standard in analytical method development, such as HPLC calibration or NMR spectroscopy. This is supported by vendor-provided QC data .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Nitro-to-amine reduction potential
Synthetic transformation reproducibility
High-temperature process chemistry
Thermal stability
Decomposition profile under reaction conditions
Agrochemical intermediate research
Dual carboxylic acid/nitro derivatization
Derivatization pathway compatibility
Analytical reference standard
Defined melting point and purity
Lot-specific certificate of analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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